3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea
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Overview
Description
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea is a complex organic compound that features a bithiophene core linked to an ethoxyphenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea typically involves multiple steps. One common method is the Stille reaction, which couples organotin compounds with halides.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific conditions for the industrial production of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea are not widely documented, but they would likely follow similar principles used in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides or sulfones, while reduction of the urea group can produce corresponding amines .
Scientific Research Applications
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Research: It can be used to study the interactions of bithiophene derivatives with biological molecules, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The bithiophene core can interact with electron-rich sites, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection and deprotection sequences.
TetraPh-Tol-BITIOPO: A bithiophene-based phosphine oxide used as an organocatalyst.
Uniqueness
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea is unique due to its combination of a bithiophene core and an ethoxyphenyl urea moiety. This structure provides a balance of electronic properties and functional groups that can be tailored for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-2-22-17-6-4-3-5-16(17)20-18(21)19-10-15-9-14(12-24-15)13-7-8-23-11-13/h3-9,11-12H,2,10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEVKXRPBSXPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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